molecular formula C9H16ClNO B2813847 N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride CAS No. 2284345-32-8

N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride

Cat. No. B2813847
CAS RN: 2284345-32-8
M. Wt: 189.68
InChI Key: CZRQCCBLWZMEMI-UHFFFAOYSA-N
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Description

“N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms, and a carbamoyl chloride group, which is a functional group that consists of a carbonyl (C=O) and a chloride (Cl) attached to the same carbon atom, with a nitrogen atom also attached to the carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclobutyl group, possibly through a [2+2] cycloaddition reaction . The carbamoyl chloride group could potentially be introduced through a reaction with an isocyanate .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the four-membered cyclobutyl ring and the carbamoyl chloride group. The presence of the nitrogen atom in the carbamoyl chloride group would add an additional degree of complexity to the structure .


Chemical Reactions Analysis

The carbamoyl chloride group is highly reactive due to the presence of the carbonyl and the chloride. It can undergo reactions with nucleophiles, leading to the substitution of the chloride . The cyclobutyl group is relatively stable but can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl chloride group would likely make it a polar molecule, affecting its solubility and reactivity .

Scientific Research Applications

Synthetic Routes and Stability

One study discusses the synthetic routes to and transformations of carbamoyl sulfenyl chlorides and carbamoyl dithio carbonyl chlorides, highlighting their unexpected stability and potential applications in developing thiolyzable and/or photolabile protecting groups for cysteine in protein synthesis and modification reagents (Schrader, Schroll, & Bárány, 2011).

Photolabile Protecting Groups

Another research introduces N-Methyl-N-(o-nitrophenyl)carbamates as new photoremovable alcohol protecting groups. These groups are easily incorporated via chemical coupling, demonstrating high yield and clean deprotection by photolysis, underscoring their significance in synthetic chemistry (Loudwig & Goeldner, 2001).

Reaction Mechanisms

The reactions of methylenecyclopropanes with phenylsulfenyl chloride or phenylselenyl chloride have been explored, offering insight into the mechanistic pathways that lead to various rearrangement and ring-opening products. This research contributes to the understanding of reaction mechanisms in organic chemistry (Liu & Shi, 2004).

Efficient Synthesis Methods

Studies also report on efficient synthesis methods for N-methoxy-N-methylamides from carboxylic acids using N-Methoxy-N-methylcarbamoyl chloride, showcasing its role in simplifying complex synthetic processes (Lee & Park, 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a reagent in organic synthesis, its reactivity could be exploited to introduce the carbamoyl group into other molecules .

Safety and Hazards

Carbamoyl chlorides are generally considered to be hazardous due to their reactivity. They can cause burns and eye damage, and may be harmful if inhaled .

properties

IUPAC Name

N-(2-cyclobutylpropyl)-N-methylcarbamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-7(8-4-3-5-8)6-11(2)9(10)12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRQCCBLWZMEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)Cl)C1CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride

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